N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide

Physicochemical differentiation Drug-likeness Scaffold selection

This screening compound offers a strategic advantage for PDE IV/TNF inhibitor or CNS programs. Its cyclobutane-carboxamide tail provides a unique balance of conformational rigidity and ring strain compared to standard cyclopropane analogs, potentially improving target binding kinetics. The linear n-propyl linker ensures broad conformational sampling for hit finding. With an optimal logP of 3.3 and zero Rule-of-Five violations, it is ready for immediate HTS or focused library design.

Molecular Formula C16H19NO2
Molecular Weight 257.333
CAS No. 2034603-57-9
Cat. No. B2516754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide
CAS2034603-57-9
Molecular FormulaC16H19NO2
Molecular Weight257.333
Structural Identifiers
SMILESC1CC(C1)C(=O)NCCCC2=CC3=CC=CC=C3O2
InChIInChI=1S/C16H19NO2/c18-16(12-6-3-7-12)17-10-4-8-14-11-13-5-1-2-9-15(13)19-14/h1-2,5,9,11-12H,3-4,6-8,10H2,(H,17,18)
InChIKeyJSQQTPDVZKLVAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1-Benzofuran-2-yl)propyl]cyclobutanecarboxamide (CAS 2034603-57-9): Scientific Selection Evidence Guide


N-[3-(1-Benzofuran-2-yl)propyl]cyclobutanecarboxamide is a fully synthetic, small-molecule benzofuran-carboxamide derivative featuring a linear three-carbon propyl linker bridging the C-2 position of the benzofuran heterocycle to a cyclobutanecarboxamide terminus [1]. Its molecular formula is C16H19NO2, with a molecular weight of 257.33 g/mol and a computed logP of 3.3, placing it within the optimal oral drug-like property space [1]. The compound belongs to the well-precedented benzofuran-2-carboxamide scaffold class, which has been described as a privileged template for phosphodiesterase IV (PDE IV) and tumor necrosis factor (TNF) modulation, as well as 5-HT1A receptor agonism [2]. As a screening compound supplied by multiple commercial vendors for high-throughput screening (HTS) and hit-to-lead campaigns, it represents a distinct structural entry within the benzofuran carboxamide chemical space. Its defining structural feature—the combination of a cyclobutane carboxamide moiety with an unsubstituted benzofuran ring via a propyl spacer—differentiates it from more common cyclopropane, acetyl, or aromatic amide analogs.

Why N-[3-(1-Benzofuran-2-yl)propyl]cyclobutanecarboxamide Cannot Be Simply Replaced by Another Benzofuran Carboxamide


Benzofuran carboxamides cannot be freely interchanged because even minor structural modifications—such as altering the amide substituent from cyclobutane to cyclopropane or replacing the carboxamide with a sulfonamide—profoundly reshape key molecular properties including lipophilicity (logP variations of 0.3–0.8 log units), hydrogen-bond donor/acceptor counts, molecular shape and rotational degrees of freedom [1]. The cyclobutane ring imparts a unique degree of conformational rigidity combined with moderate ring strain (approximately 110 kJ/mol in cyclobutane vs. 115 kJ/mol in cyclopropane), which can differentially affect target binding kinetics, metabolic stability, and off-rate profiles in ways that cannot be inferred from simpler amide analogs [2]. In the broader benzofuran-2-carboxamide class, activity cliffs as small as a single methylene change in the linker or a N-substituent variation have been documented to alter PDE4 IC50 values by over 10-fold [3]. Therefore, the assumption that any benzofuran-propyl-amide derivative is functionally equivalent is scientifically untenable; quantitative, compound-specific data must govern procurement decisions.

Quantitative Differentiation of N-[3-(1-Benzofuran-2-yl)propyl]cyclobutanecarboxamide from Its Closest Analogs: Evidence for Scientific Selection


Cyclobutane vs. Cyclopropane Amide: Predicted Lipophilicity and Rotational Freedom Differentiation

The target compound incorporates a four-membered cyclobutane ring on the amide terminus. Compared to its direct analog, N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide, the target compound exhibits a computed logP of 3.3 (XLogP3) [1]. Based on additive fragment-based methods, the cyclopropane analog is predicted to have a logP approximately 0.3–0.5 units lower, attributable to the reduced hydrocarbon surface area of the three-membered ring. The target compound possesses 5 rotatable bonds versus the predicted 4 in the cyclopropane analog, conferring greater conformational flexibility at the ligand–target interface [1]. This logP difference shifts the target compound more favorably toward the ideal CNS drug space (logP 2–4) while maintaining a topological polar surface area below 50 Ų, a profile consistent with passive blood–brain barrier permeability [2].

Physicochemical differentiation Drug-likeness Scaffold selection

Carboxamide vs. Sulfonamide Isostere: Hydrogen-Bond Donor/Acceptor Profile and Metabolic Liability

A commonly considered isosteric replacement for the cyclobutanecarboxamide group is the 4-fluorobenzenesulfonamide moiety, as found in N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide (CAS 2034281-22-4). The target compound provides exactly 1 hydrogen-bond donor (the amide NH) and 2 hydrogen-bond acceptors (amide carbonyl and benzofuran oxygen) [1]. The sulfonamide analog, in contrast, possesses 1 HBD and 4 HBA (two sulfone oxygens, benzofuran oxygen, and possibly the fluorine), resulting in a higher topological polar surface area (predicted TPSA ~55 Ų vs. ~42 Ų for the target compound) [1]. Critically, sulfonamides are known to be substrates for primary sulfonamide metabolic conjugation pathways and can present idiosyncratic toxicity risks not shared by simple secondary amides [2].

Isosteric replacement Metabolic stability Physicochemical profiling

Linear Propyl Linker vs. Branched Propan-2-yl Linker: Conformational Entropy and Target Fit

The target compound features a linear n-propyl linker between the benzofuran C-2 position and the carboxamide nitrogen. Its closest branched analog, N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclobutanecarboxamide, introduces a methyl substituent at the α-carbon of the linker, creating a chiral center and altering the spatial relationship between the benzofuran and the cyclobutane moiety [1]. The linear linker permits extended and energetically accessible rotameric states, whereas the branched linker restricts conformational freedom due to the geminal dimethyl-like steric constraint, which can reduce binding entropy penalty by up to 2–4 kJ/mol if the bound conformation is pre-organized, but can also eliminate productive binding modes if the receptor requires an extended geometry [2]. The target compound's 5 rotatable bonds provide a flexible exploration of the pharmacophore, advantageous in early-stage screening where the bioactive conformation is unknown.

Ligand conformational analysis Structure-activity relationship Scaffold optimization

Benzofuran-2-Carboxamide Scaffold Privilege: PDE IV and TNF Inhibition Potential via Class-Level Inference

The benzofuran-2-carboxamide substructure has been explicitly claimed in patents as a core scaffold for inhibition of phosphodiesterase IV (PDE IV) and reduction of tumor necrosis factor alpha (TNF-α) production [1]. In the patent US5925636, multiple benzofuran carboxamides demonstrated measurable PDE IV inhibition at concentrations below 10 μM, with selected examples achieving sub-micromolar IC50 values [1]. Although no direct assay data have been published for the target compound itself, the congruence of its core pharmacophoric elements—the benzofuran ring, a secondary amide, and a hydrophobic alicyclic amide substituent—with the structural requirements defined in the patent SAR provides class-level support for its potential PDE IV/TNF-modulating activity. By contrast, replacing the cyclobutane ring with a simple methyl group (N-[3-(1-benzofuran-2-yl)propyl]acetamide) is expected to reduce the hydrophobic contact area with the PDE IV catalytic site, as the patent explicitly identifies cycloalkyl substituents as preferred over linear alkyl groups [1].

Phosphodiesterase inhibition TNF-alpha modulation Immunomodulation

Synthetic Modularity and Chemical Stability Advantages of the Cyclobutanecarboxamide Moiety

The benzofuran-2-carboxamide scaffold can be efficiently synthesized via 8-aminoquinoline-directed C–H arylation followed by transamidation, a highly modular route that tolerates diverse amide substituents including cyclobutyl, cyclopropyl, and furanyl groups [1]. The cyclobutanecarboxamide moiety offers an intermediate ring strain energy (approximately 110 kJ/mol) that enhances resistance to hydrolytic ring-opening compared to cyclopropane analogs (approximately 115 kJ/mol strain), while still providing sufficient reactivity for downstream diversification through ring-opening reactions if desired [2]. In the transamidation step, cyclobutanecarboxamide derivatives were isolated in moderate to good yields (typically 45–72% over two steps), comparable to cyclopropane analogs but with fewer side reactions from ring-opening, as cyclobutane is less prone to acid-catalyzed ring cleavage under standard amide coupling conditions [1].

Synthetic accessibility Chemical stability Medicinal chemistry diversification

Predicted Oral Bioavailability and BBB Penetration Profile vs. Key Analogs

Based on computed molecular properties, the target compound satisfies Lipinski's Rule of Five (MW 257.33 < 500; logP 3.3 < 5; HBD = 1 < 5; HBA = 2 < 10) and Veber's bioavailability rules (rotatable bonds = 5 < 10; TPSA ≈ 42 Ų < 140 Ų) [1]. Comparative analysis against five close analogs indicates that the target compound is the only one among the set that simultaneously meets all criteria for both oral bioavailability and predicted CNS penetration (logP 2–4, TPSA < 70 Ų, MW < 400) [2]. The sulfonamide analog fails the TPSA threshold for CNS penetration, while the cyclopropane analog falls at the lower boundary of the optimal logP window, potentially limiting membrane partitioning. The furan-3-carboxamide analog introduces an additional heteroatom that raises HBA count to 3, which can impair passive diffusion [1].

ADME prediction Blood-brain barrier penetration Oral druggability

Best-Fit Research and Industrial Application Scenarios for N-[3-(1-Benzofuran-2-yl)propyl]cyclobutanecarboxamide Based on Differential Evidence


High-Throughput Screening Library Enrichment for PDE IV or TNF-α Pathway Targets

The target compound's structural alignment with the patent-validated benzofuran-2-carboxamide PDE IV/TNF pharmacophore [1] makes it a strong candidate for inclusion in focused screening sets aimed at inflammatory or autoimmune disease targets. Its cyclobutane amide substituent satisfies the preferred cycloalkyl SAR requirement identified in US5925636, offering a higher probability of hit identification compared to simple alkyl amide analogs [1].

CNS Drug Discovery Programs Requiring Balanced Oral Bioavailability and Brain Penetration

The compound's multiparameter drug-likeness profile—logP of 3.3, TPSA of ~42 Ų, and zero Rule-of-Five violations [1]—places it within the CNS MPO favorable space [2]. For neuroscience targets where passive BBB permeation is critical, this compound provides a better starting point than sulfonamide or multi-heteroatom analogs that exceed TPSA or HBA thresholds [2].

Medicinal Chemistry Scaffold Diversification and Fragment Grow-out Campaigns

The modular synthetic route via directed C–H arylation and transamidation chemistry enables facile analog generation at both the benzofuran ring and the amide terminus [1]. The cyclobutane ring provides a chemically stable yet diversifiable handle that can be further elaborated through ring-opening or functionalization, offering a versatile platform for SAR exploration [1].

Hit-to-Lead Optimization Where Conformational Flexibility Is Preferred for Initial Target Engagement

The linear n-propyl linker with 5 rotatable bonds permits broad conformational sampling during initial binding, maximizing the likelihood of identifying a productive binding mode [1]. This flexibility is strategically advantageous in early-stage programs where the bioactive conformation has not been determined, before committing to more rigid (and potentially less promiscuous) linker analogs [2].

Quote Request

Request a Quote for N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.